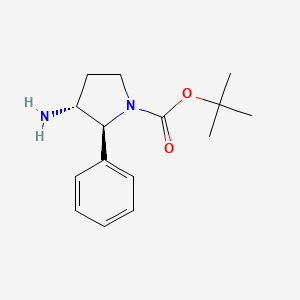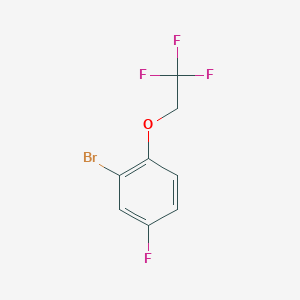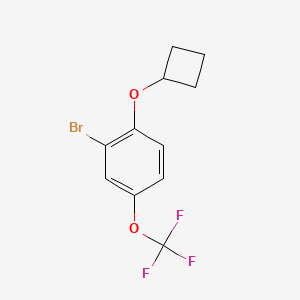
Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)-
Übersicht
Beschreibung
Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)- is an aromatic compound with a complex structure It features a benzene ring substituted with bromine, methoxy, and trifluoroethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)- typically involves multiple stepsThe bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction using a suitable trifluoroethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating groups like methoxy and trifluoroethoxy makes the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Strong nucleophiles like sodium hydroxide (NaOH) can facilitate the substitution of the bromine atom.
Major Products Formed
The major products formed depend on the type of reaction. For example, electrophilic substitution can introduce new substituents onto the benzene ring, while nucleophilic substitution can replace the bromine atom with other functional groups .
Wissenschaftliche Forschungsanwendungen
Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)- involves its interaction with various molecular targets. The electron-donating groups on the benzene ring enhance its reactivity towards electrophiles, facilitating electrophilic aromatic substitution reactions . The compound can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-bromo-4-methoxy-: Similar structure but lacks the trifluoroethoxy group.
Benzene, 1-bromo-2,4-dimethoxy-: Contains two methoxy groups instead of one methoxy and one trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)- imparts unique chemical properties, such as increased electron density on the benzene ring and enhanced reactivity towards electrophiles . This makes it distinct from other similar compounds and valuable in specific applications.
Eigenschaften
IUPAC Name |
2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-8-3-2-6(4-7(8)10)15-5-9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWLAMUWQDAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/structure/B3114282.png)
![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/structure/B3114288.png)
![(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3114318.png)



![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)





